molecular formula C23H20Cl2N2O3 B12158753 N-[(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide

N-[(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide

Cat. No.: B12158753
M. Wt: 443.3 g/mol
InChI Key: YIEYDJUCLNZISK-MOSHPQCFSA-N
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Description

N-[(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring substituted with a 2,4-dichlorophenyl group, a dimethylamino group, and a 4-methylbenzamide moiety. Its unique structure suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide typically involves multiple steps, including the formation of the furan ring, chlorination, and subsequent coupling reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and dimethylamino group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Halogen atoms in the 2,4-dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for controlling the reaction pathways and yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, N-[(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-[(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide stands out due to its unique combination of functional groups and potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C23H20Cl2N2O3

Molecular Weight

443.3 g/mol

IUPAC Name

N-[(Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C23H20Cl2N2O3/c1-14-4-6-15(7-5-14)22(28)26-20(23(29)27(2)3)13-17-9-11-21(30-17)18-10-8-16(24)12-19(18)25/h4-13H,1-3H3,(H,26,28)/b20-13-

InChI Key

YIEYDJUCLNZISK-MOSHPQCFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)/C(=O)N(C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)C(=O)N(C)C

Origin of Product

United States

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